molecular formula C10H16BrN5O7 B1384367 8-Bromoguanosine hydrate CAS No. 332359-99-6

8-Bromoguanosine hydrate

Cat. No.: B1384367
CAS No.: 332359-99-6
M. Wt: 398.17 g/mol
InChI Key: GQDQASJCTAVAAG-WDIWPRJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoguanosine hydrate is an organic compound with the molecular formula C10H12BrN5O5 · xH2O. It is a brominated derivative of guanosine, a nucleoside that is a building block of RNA. This compound is known for its applications in biochemical research and its role in modifying nucleic acids.

Scientific Research Applications

8-Bromoguanosine hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.

    Biology: The compound is employed in studies involving RNA structure and function, as it can modify RNA to reduce conformational heterogeneity.

    Medicine: Research involving this compound includes its potential use in cancer diagnostics and treatment, particularly in the study of nucleoside biomarkers.

    Industry: The compound is used in the development of biochemical assays and as a reference standard in analytical chemistry.

Safety and Hazards

8-Bromoguanosine hydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

8-Bromoguanosine hydrate is known for its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly noted for its resistance to hydrolysis by phosphodiesterases, which makes it a valuable tool in studying cyclic nucleotide signaling pathways . The compound can activate cGMP-dependent protein kinase, influencing intracellular calcium oscillations in tracheal smooth muscle cells . Additionally, this compound interacts with purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to activate lymphocytes through an intracellular mechanism, exerting immunostimulatory effects . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of cGMP-dependent protein kinase, affecting calcium signaling and other cellular functions . Moreover, this compound has been reported to inhibit the intracellular calcium oscillations of tracheal smooth muscle cells in response to acetylcholine .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound preferentially adopts the syn conformation as a nucleoside, which can enhance its function by reducing conformational heterogeneity of RNA . It activates cGMP-dependent protein kinase, leading to changes in gene expression and enzyme activity . Additionally, this compound can inhibit or activate specific enzymes, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, it has been shown to maintain its immunostimulatory effects over extended periods, with no apparent degradation . The stability and degradation of this compound can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on murine cutaneous leishmaniasis, intraperitoneal administration of this compound at 150 mg/kg once daily for one week, followed by once weekly for one month, produced effects similar to those of the classical antimonial drug, Glucantime . The compound showed no apparent toxicity at these doses, but higher doses could potentially lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleoside metabolism. It is resistant to metabolic processing by B cells, which allows it to exert its immunostimulatory effects . The compound interacts with enzymes such as purine nucleoside phosphorylase, influencing the metabolism of guanosine and cyclic GMP .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its resistance to metabolic processing, which allows it to remain active for extended periods .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus and cytoplasm . This localization is crucial for its function, as it allows this compound to interact with specific biomolecules and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoguanosine hydrate can be synthesized through the bromination of guanosine. The reaction typically involves the use of bromine or a brominating agent in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective bromination at the 8-position of the guanine base.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale bromination reactions followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amino-substituted guanosine derivative.

Comparison with Similar Compounds

    8-Chloroguanosine: Another halogenated derivative of guanosine, where chlorine replaces the bromine atom.

    8-Methylguanosine: A methylated derivative of guanosine.

    8-Azidoadenosine: An azido-substituted nucleoside.

Uniqueness: 8-Bromoguanosine hydrate is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties compared to other halogenated or substituted nucleosides. Its ability to modify RNA structure and function makes it particularly valuable in biochemical and medical research.

Properties

IUPAC Name

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O5.2H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);2*1H2/t2-,4-,5-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDQASJCTAVAAG-WDIWPRJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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